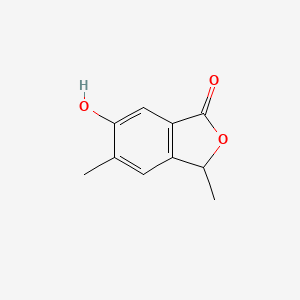![molecular formula C11H5ClF3N3O3 B14332504 5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine CAS No. 102126-91-0](/img/structure/B14332504.png)
5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine is a heterocyclic aromatic compound that contains both pyrimidine and phenoxy groups. The presence of the trifluoromethyl and nitro groups makes it a valuable compound in various chemical and pharmaceutical applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine typically involves the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
Coupling Reaction: The coupling of the nitro-trifluoromethyl aromatic compound with a pyrimidine derivative.
A common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation reactions followed by coupling reactions using palladium catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and nitro groups can enhance the compound’s binding affinity and specificity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 5-Chloro-2,4,6-trifluoropyrimidine
Uniqueness
5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential for various applications compared to similar compounds.
特性
CAS番号 |
102126-91-0 |
|---|---|
分子式 |
C11H5ClF3N3O3 |
分子量 |
319.62 g/mol |
IUPAC名 |
5-chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine |
InChI |
InChI=1S/C11H5ClF3N3O3/c12-6-4-16-10(17-5-6)21-9-2-1-7(18(19)20)3-8(9)11(13,14)15/h1-5H |
InChIキー |
WSISSBNCZJORHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=NC=C(C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


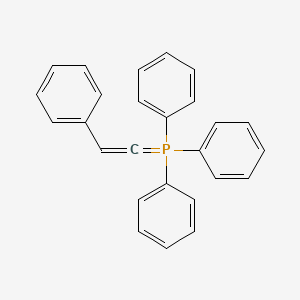
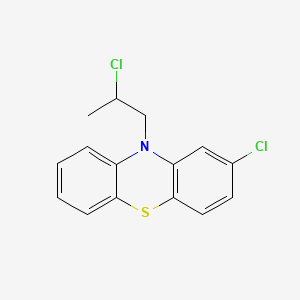

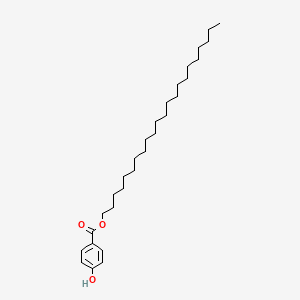
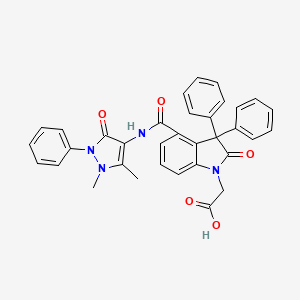
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
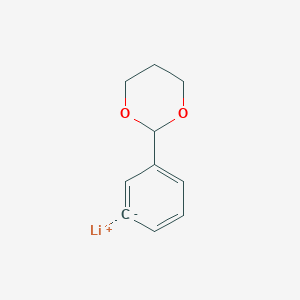

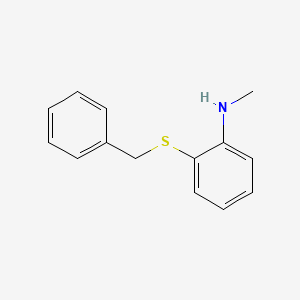
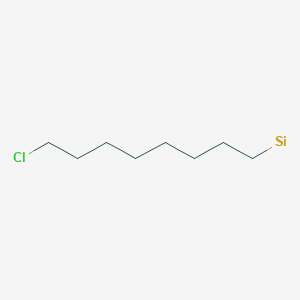
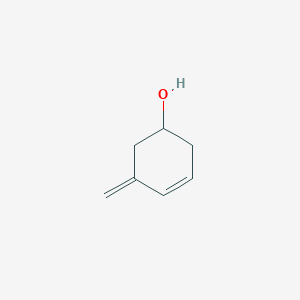
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)

